molecular formula C20H25FO3 B193510 9alpha-Fluoro-11beta-hydroxy-16alpha-methylandrosta-1,4-diene-3,17-dione CAS No. 1880-61-1

9alpha-Fluoro-11beta-hydroxy-16alpha-methylandrosta-1,4-diene-3,17-dione

Cat. No. B193510
CAS RN: 1880-61-1
M. Wt: 332.4 g/mol
InChI Key: IZLVPOBNINIXJM-FETOPEPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9alpha-Fluoro-11beta-hydroxy-16alpha-methylandrosta-1,4-diene-3,17-dione” is also known as Dexamethasone-17-ketone . It belongs to the Dexamethasone family of drugs and is classified as a glucocorticoid . It is used in the pharmaceutical industry and is associated with respiratory drugs, cardiac drugs, and beta blockers . It is also known to stimulate or control the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .


Physical And Chemical Properties Analysis

This compound is soluble in acetone and slightly soluble in ethanol or chloroform. It is very slightly soluble in ether and insoluble in water . Its melting point ranges from 215-227°C .

Scientific Research Applications

Ophthalmology Research

9alpha-Fluoro-11beta-hydroxy-16alpha-methylandrosta-1,4-diene-3,17-dione, as a metabolite of dexamethasone, has been studied in the context of ophthalmology. Research has demonstrated its presence in the aqueous humor of rabbits following the instillation of dexamethasone into the eyes. This suggests its potential role in ocular pharmacokinetics and therapeutic applications (Ichigashira & Yamaga, 1978).

Pharmaceutical Quality Control

In pharmaceutical quality control, the compound has been identified as an impurity in commercial samples of dexamethasone sodium phosphate. High-performance liquid chromatography (HPLC) has been used to identify and quantify this compound, highlighting its significance in ensuring the purity and efficacy of pharmaceutical products (Juenge & Brower, 1979).

Veterinary Pharmacology

The compound has also been researched in the field of veterinary pharmacology. A study developed a method for determining dexamethasone in bovine liver, indicating its relevance in understanding the pharmacokinetics and residues of veterinary drugs in food-producing animals (Iglesias et al., 1999).

Metabolic Studies

Metabolic fate studies have been conducted, revealing the transformation pathways of related compounds in various animal models. These studies provide insights into the metabolism of steroidal compounds in biological systems (Gordon & Morrison, 1978).

Cellular and Molecular Biology

Research in cellular and molecular biology has explored the effects of similar compounds on lymphocytolysis and calcium uptake in cells. Such studies contribute to our understanding of the cellular mechanisms of action of glucocorticoids (Kaiser & Edelman, 1977).

Therapeutic Agent Development

Efforts to develop potent anti-inflammatory steroids have led to the synthesis of derivatives of this compound. These studies aim to create therapeutic agents with minimal systemic adverse effects, contributing to advancements in anti-inflammatory medication (Park et al., 2006).

Safety And Hazards

The safety data sheet suggests avoiding contact with skin, eyes, or clothing and ensuring adequate ventilation. Use of personal protective equipment is required as needed . It is a controlled product and may require documentation to meet relevant regulations .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11-,14+,15+,16+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLVPOBNINIXJM-FETOPEPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9alpha-Fluoro-11beta-hydroxy-16alpha-methylandrosta-1,4-diene-3,17-dione

CAS RN

1880-61-1
Record name 9alpha-Fluoro-11beta-hydroxy-16alpha-methylandrosta-1,4-diene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001880611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC50909
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ANDROSTA-1,4-DIENE-3,17-DIONE, 9-FLUORO-11-HYDROXY-16-METHYL-, (11BETA,16ALPHA)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9.ALPHA.-FLUORO-11.BETA.-HYDROXY-16.ALPHA.-METHYLANDROSTA-1,4-DIENE-3,17-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PMQ09660QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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